molecular formula C7H5ClFNO3 B14773026 4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid

4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid

Cat. No.: B14773026
M. Wt: 205.57 g/mol
InChI Key: FITGIGSNSCWXGK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid is an aromatic compound with a unique structure that includes chloro, fluoro, and hydroxyamino substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives. The hydroxyamino group can be introduced through nitration followed by reduction.

    Chlorination and Fluorination: Benzoic acid is first chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group. Fluorination can be achieved using reagents like hydrogen fluoride or fluorine gas.

    Nitration and Reduction: The nitration of the intermediate compound is carried out using a mixture of concentrated sulfuric acid and nitric acid. The nitro group is then reduced to a hydroxyamino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in the presence of catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorobenzoic acid
  • 3-Chloro-4-fluorobenzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Chloro-3-fluoro-2-(hydroxyamino)benzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro, fluoro, and hydroxyamino substituents makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

4-chloro-3-fluoro-2-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H5ClFNO3/c8-4-2-1-3(7(11)12)6(10-13)5(4)9/h1-2,10,13H,(H,11,12)

InChI Key

FITGIGSNSCWXGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)NO)F)Cl

Origin of Product

United States

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